1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-

Cycloaddition Diels–Alder Perfluoroalkyl sulfone

1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- (IUPAC: 1-(trifluoromethylsulfonyl)hex-1-yne; synonym: 1-hexynyl trifluoromethyl sulfone) is a terminally substituted alkynyl trifluoromethyl sulfone (alkynyl triflone) with the molecular formula C₇H₉F₃O₂S and a molecular weight of 214.21 g·mol⁻¹. The compound combines a 1-hexyne backbone with the strongly electron-withdrawing trifluoromethanesulfonyl (–SO₂CF₃) group directly attached to the acetylenic carbon, placing it within the broader class of acetylenic triflones first systematically prepared by Hanack and co-workers in 1988.

Molecular Formula C7H9F3O2S
Molecular Weight 214.21 g/mol
CAS No. 119353-19-4
Cat. No. B14299841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-
CAS119353-19-4
Molecular FormulaC7H9F3O2S
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCCCCC#CS(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H9F3O2S/c1-2-3-4-5-6-13(11,12)7(8,9)10/h2-4H2,1H3
InChIKeyUZDKISUHEORQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- (CAS 119353-19-4): Core Identity and Procurement-Relevant Classification


1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- (IUPAC: 1-(trifluoromethylsulfonyl)hex-1-yne; synonym: 1-hexynyl trifluoromethyl sulfone) is a terminally substituted alkynyl trifluoromethyl sulfone (alkynyl triflone) with the molecular formula C₇H₉F₃O₂S and a molecular weight of 214.21 g·mol⁻¹ . The compound combines a 1-hexyne backbone with the strongly electron-withdrawing trifluoromethanesulfonyl (–SO₂CF₃) group directly attached to the acetylenic carbon, placing it within the broader class of acetylenic triflones first systematically prepared by Hanack and co-workers in 1988 . Its distinct reactivity profile—radical-mediated C–H alkynylation, enhanced dienophilicity in Diels–Alder cycloadditions, and susceptibility to nucleophilic attack at sulfur—differentiates it from non-fluorinated alkynyl sulfones, alkynyl sulfonate esters (triflates), and aryl-substituted triflones [1][2].

Why a Generic Alkynyl Sulfone or Triflate Cannot Replace 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-


Alkynyl sulfones and sulfonate esters (triflates) are not functionally interchangeable with alkynyl triflones. In alkynyl triflates the –SO₂CF₃ group is attached via an oxygen atom (O–SO₂CF₃), making them excellent leaving groups for cross-coupling but precluding the radical stabilization and dienophilic activation characteristic of C-sulfonyl alkynes . Non-fluorinated alkynyl sulfones (e.g., 1-hexynyl phenyl sulfone) lack the extreme electron-withdrawing power of the –SO₂CF₃ group; the trifluoromethylsulfonyl substituent is ranked as the strongest neutral electron-withdrawing group in organic chemistry, surpassing nitro, cyano, and ester functionalities [1]. This difference directly translates into quantitatively distinct rate constants in cycloaddition reactions and C–H functionalization efficiency. Even among alkynyl triflones, the alkyl chain length (hexynyl vs. octynyl or phenyl) modulates lipophilicity, steric demand, and radical stability, making direct substitution without re-optimization unreliable .

Quantitative Differentiation Evidence for 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]- Over Its Closest Analogs


Diels–Alder Dienophilicity: Rate Constants Superior to Carbonyl- and Nitrile-Activated Alkynes

Perfluoroalkyl acetylenic sulfones, including the trifluoromethylsulfonyl-substituted alkynes, exhibit Diels–Alder rate constants that exceed those of alkynes activated by carbonyl or nitrile groups. In a comparative study by Glass, Smith, and Hanack, the trifluoromethyl derivative 6a reacted with dienes with rate constants greater than those measured for acetylene dicarboxylate or cyanoacetylene under identical conditions, demonstrating the uniquely potent activation provided by the –SO₂CF₃ substituent [1].

Cycloaddition Diels–Alder Perfluoroalkyl sulfone

Radical C–H Alkynylation: Unique Reactivity Absent in Non-Acetylenic Triflones and Alkynyl Sulfonates

Acetylenic triflones undergo direct radical-mediated C–H alkynylation of unactivated hydrocarbons (alkanes, ethers, thioethers) under mild thermal or photochemical conditions. Fuchs and Gong demonstrated that acetylenic triflone 1a (phenyl-substituted) reacts with THF, cyclopentane, cyclohexane, and adamantane to give alkynylated products in yields of 51–81% (adamantane: 81% isolated yield with 1a under AIBN initiation) [1]. In contrast, simple alkynyl sulfonates (triflates) and non-fluorinated alkynyl sulfones do not participate in this transformation, as the reaction requires the unique radical-stabilizing and fragmentation ability of the trifluoromethylsulfonyl group attached directly to the alkyne [2].

C–H functionalization Radical chemistry Alkynylation

Lipophilicity Tuning: LogP Differentiation Between C6 (Hexynyl) and C8 (Octynyl) Alkynyl Triflones

The calculated octanol-water partition coefficient (LogP) for 1-(trifluoromethylsulfonyl)hex-1-yne is 3.15, while the homologous 1-(trifluoromethylsulfonyl)oct-1-yne has a LogP of approximately 4.3, representing a ΔLogP of ~1.15 units corresponding to a ~14-fold difference in lipophilicity [1]. This difference arises solely from the two additional methylene units in the octynyl chain and directly impacts aqueous solubility, membrane permeability, and reversed-phase HPLC retention behavior.

Lipophilicity ADME-Tox Chromatographic retention

Electron-Withdrawing Strength: The –SO₂CF₃ Substituent Delivers the Highest Neutral σₚ Value Among Common Functional Groups

The trifluoromethylsulfonyl (–SO₂CF₃) group exhibits a Hammett σₚ constant of approximately +0.96, which is substantially higher than those of the nitro group (σₚ = +0.78), the cyano group (σₚ = +0.66), or the methyl sulfone group (–SO₂CH₃, σₚ ≈ +0.72) [1]. This makes –SO₂CF₃ the strongest neutral electron-withdrawing group available for alkyne activation, surpassing even the nitro group by ~0.18 σ units. In practical terms, this enhanced electron deficiency translates into higher reactivity toward nucleophiles, radicals, and dienes compared to non-fluorinated sulfone analogs.

Electronic effects Linear free energy relationship Hammett equation

Procurement-Relevant Application Scenarios for 1-Hexyne, 1-[(trifluoromethyl)sulfonyl]-


Metal-Free C–H Alkynylation for Late-Stage Functionalization in Medicinal Chemistry

The radical C–H alkynylation reactivity of alkynyl triflones, demonstrated with yields up to 81% on adamantane substrates [1], makes 1-hexynyl trifluoromethyl sulfone a compelling reagent for introducing an alkyne handle into advanced intermediates without transition-metal catalysis. This application is particularly valuable when metal contamination must be avoided (e.g., pharmaceutical API synthesis). The hexynyl chain provides a balance of reactivity and manageable lipophilicity (LogP 3.15) for downstream processing .

Accelerated Diels–Alder Cycloadditions for Heterocycle and Natural Product Synthesis

The enhanced dienophilicity of –SO₂CF₃-substituted alkynes relative to ester- or nitrile-activated dienophiles [2] positions this compound as a reactive building block for [4+2] cycloadditions, enabling shorter reaction times or higher conversions in the construction of six-membered carbocycles and heterocycles. The trifluoromethylsulfonyl group can be subsequently transformed or removed, offering synthetic versatility.

Building Block for Diversity-Oriented Synthesis of Trifluoromethylated Alkenes

Nucleophilic addition to the electrophilic alkyne carbon, followed by trapping of the resulting vinyl anion, provides a modular route to β-substituted vinyl triflones with defined stereochemistry. The Hanack group established the addition of DMSO, DMF, and carboxamides to alkynyl trifluoromethyl sulfones, yielding (E)-configured products [3]. The hexynyl derivative's moderate chain length offers a compromise between reactivity and product crystallinity/isolation characteristics.

Reference Standard for Lipophilicity and Chromatographic Method Development

With a well-defined LogP of 3.15 and a distinct UV chromophore (alkynyl sulfone), 1-(trifluoromethylsulfonyl)hex-1-yne can serve as a retention-time marker or internal standard in reversed-phase HPLC method development for fluorinated compound libraries. Its intermediate lipophilicity bridges the gap between highly polar (LogP <1) and highly lipophilic (LogP >5) analytes, and its LogP is significantly lower than the octynyl analog (ΔLogP = +1.15), providing a reference point for calibrating hydrophobicity-dependent separations .

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